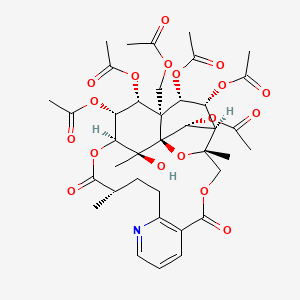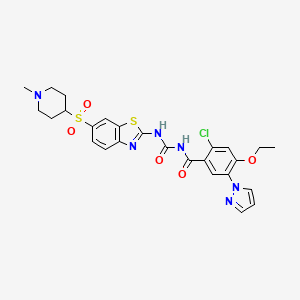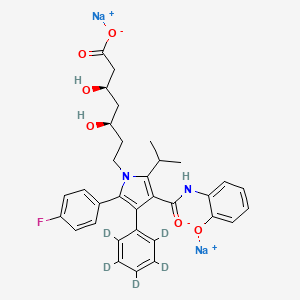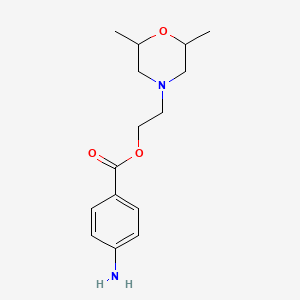
Nmda-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nmda-IN-2 is a compound that targets N-methyl-D-aspartate (NMDA) receptors, which are a type of glutamate receptor in the central nervous system. NMDA receptors play a crucial role in synaptic plasticity, memory function, and neurodevelopment. They are involved in various neurological and psychiatric disorders, making them a significant target for therapeutic interventions .
Preparation Methods
The synthesis of Nmda-IN-2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and efficiency .
Chemical Reactions Analysis
Nmda-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Nmda-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of NMDA receptor function and modulation. In biology and medicine, it is used to investigate the role of NMDA receptors in neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and stroke. It is also used in the development of new therapeutic agents targeting NMDA receptors. In industry, this compound is used in the production of pharmaceuticals and as a research tool in drug discovery .
Mechanism of Action
Nmda-IN-2 exerts its effects by binding to the NMDA receptor and modulating its activity. The binding of this compound to the receptor affects the flow of ions through the receptor channel, which in turn influences synaptic transmission and neuronal excitability. The molecular targets of this compound include the GluN1 and GluN2 subunits of the NMDA receptor, and the pathways involved include calcium signaling and synaptic plasticity .
Comparison with Similar Compounds
Nmda-IN-2 is unique compared to other NMDA receptor modulators due to its specific binding affinity and selectivity for certain receptor subunits. Similar compounds include memantine, ketamine, and ifenprodil, which also target NMDA receptors but have different binding properties and therapeutic applications. This compound’s distinct mechanism of action and molecular targets make it a valuable tool in research and therapeutic development .
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)ethyl 4-aminobenzoate |
InChI |
InChI=1S/C15H22N2O3/c1-11-9-17(10-12(2)20-11)7-8-19-15(18)13-3-5-14(16)6-4-13/h3-6,11-12H,7-10,16H2,1-2H3 |
InChI Key |
NUWQUNGNRRPJEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


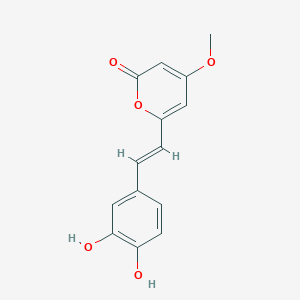
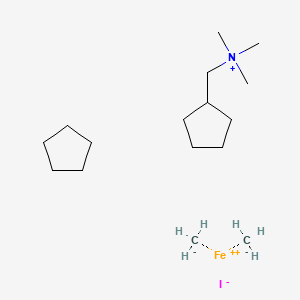
![N-[2-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]ethyl]acetamide](/img/structure/B12399421.png)

![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)


![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)


